molecular formula C17H19NO B184367 N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide CAS No. 701224-94-4

N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide

Cat. No. B184367
CAS RN: 701224-94-4
M. Wt: 253.34 g/mol
InChI Key: RKUCHQSNAYBWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a small molecule that belongs to the class of chalcones. It is widely used in scientific research because of its unique chemical properties and potential biological activities.

Mechanism of Action

The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. DBM has also been shown to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DBM has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. In addition, DBM has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized. However, DBM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in cell culture experiments. In addition, DBM can be toxic at high concentrations, which can limit its use in vivo.

Future Directions

For the study of DBM include the development of DBM derivatives, investigation of its potential use in combination with other drugs, and exploration of its role in the regulation of the gut microbiome.

Synthesis Methods

DBM can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The most commonly used method for synthesizing DBM is Claisen-Schmidt condensation. This method involves the reaction of 2,3-dimethylbenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as sodium hydroxide.

Scientific Research Applications

DBM has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and anti-aging properties. DBM has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.

properties

CAS RN

701224-94-4

Product Name

N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-12(2)10-15(9-11)17(19)18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3,(H,18,19)

InChI Key

RKUCHQSNAYBWJE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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